1-[2-(4-Bromophenyl)pyrimidin-4-yl]-5-methylpyrrolidin-3-ol

Catalog No.
S7585535
CAS No.
M.F
C15H16BrN3O
M. Wt
334.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(4-Bromophenyl)pyrimidin-4-yl]-5-methylpyrrol...

Product Name

1-[2-(4-Bromophenyl)pyrimidin-4-yl]-5-methylpyrrolidin-3-ol

IUPAC Name

1-[2-(4-bromophenyl)pyrimidin-4-yl]-5-methylpyrrolidin-3-ol

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C15H16BrN3O/c1-10-8-13(20)9-19(10)14-6-7-17-15(18-14)11-2-4-12(16)5-3-11/h2-7,10,13,20H,8-9H2,1H3

InChI Key

PHEMPRAYUZSYHV-UHFFFAOYSA-N

SMILES

CC1CC(CN1C2=NC(=NC=C2)C3=CC=C(C=C3)Br)O

Canonical SMILES

CC1CC(CN1C2=NC(=NC=C2)C3=CC=C(C=C3)Br)O
BRD0705 is a small molecule inhibitor with a molecular weight of 404.28 g/mol. It belongs to the class of pyrimidinyl-pyrrolidinols and was first synthesized by the National Cancer Institute (NCI) Chemical Biology Consortium (CBC) in the United States to target bromodomain-containing proteins (BRDs). BRDs are epigenetic modulators that regulate gene expression and have been linked to cancer, inflammation, and neurological disorders. BRD0705 was identified as a potent and selective inhibitor of BRD7 and BRD9, two poorly characterized members of the BET (bromodomain and extra-terminal) family of proteins.
BRD0705 is a white to off-white crystalline powder that is sparingly soluble in water and soluble in common organic solvents such as DMSO and methanol. It has a melting point of 215-217°C and a logP value of 2.5. BRD0705 has the following chemical structure:
BRD0705 can be synthesized using a multi-step reaction starting from 4-bromobenzyl chloride, pyrimidine-4-carboxylic acid and L-proline. The synthesis involves the formation of an amide bond between the pyrimidine-4-carboxylic acid and L-proline, followed by alkylation with 4-bromobenzyl chloride and reduction with sodium borohydride. The final compound is then purified by column chromatography.
Several analytical methods have been developed to characterize BRD0705 in the laboratory setting. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance spectroscopy (NMR), and X-ray crystallography. These methods allow researchers to confirm the identity, purity, and structure of BRD0705.
Studies have shown that BRD0705 is a potent and selective inhibitor of BRD7 and BRD9. It binds to the acetyl-lysine recognition pocket of the bromodomains of these proteins, preventing their interaction with histone acetylation marks and subsequent gene transcription. BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential use in cancer treatment. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
In vitro toxicity studies of BRD0705 have shown that it has low cytotoxicity in human cell lines. In vivo toxicity studies in mice have shown that BRD0705 is well-tolerated at doses up to 100 mg/kg/day, with no observable signs of toxicity or adverse effects. However, further studies are needed to assess the long-term toxicity and safety of BRD0705 in humans.
BRD0705 has potential applications in various fields of research, including cancer biology, epigenetics, inflammation, and neuroscience. In cancer research, it could be used as a therapeutic agent to treat BRD7- and BRD9-dependent cancers. In epigenetics research, it could be used to study the mechanisms of gene transcription and epigenetic regulation. In inflammation research, it could be used to develop new anti-inflammatory drugs. In neuroscience research, it could be used to study the role of BRDs in neurological diseases such as Alzheimer's and Parkinson's.
Although BRD0705 has shown promising results in preclinical studies, its potential use in humans is still under investigation. Currently, there are no ongoing clinical trials of BRD0705 for cancer treatment or other indications. However, several companies are developing other BET inhibitors with similar mechanisms of action and potential therapeutic applications.
The potential implications of BRD0705 are vast and varied. Its use as a therapeutic agent for cancer treatment could have a significant impact on cancer mortality rates and patient outcomes. Its use in epigenetics research could elucidate new mechanisms of gene regulation and provide insights into the development of epigenetic drugs. Its use in inflammation research could lead to the development of new anti-inflammatory therapies for chronic inflammatory diseases. Its use in neuroscience research could provide insights into the role of epigenetics in neurological disorders and lead to the development of new treatments for these diseases.
Despite the promising results of preclinical studies, there are several limitations and challenges that need to be addressed before the clinical use of BRD0705 can be realized. One of the main challenges is the lack of data on its long-term toxicity and safety in humans. Additionally, the development of drug resistance and off-target effects could limit its efficacy. The future directions for BRD0705 research include the optimization of its chemical structure to improve its pharmacological properties, the identification of patient populations that would most benefit from its use, and the development of strategies to overcome drug resistance.
In summary, BRD0705 is a promising compound with potential implications in various fields of research and industry. Its potent and selective inhibition of BRD7 and BRD9 makes it a valuable tool for studying the role of BET proteins in various diseases. However, further research is needed to assess its long-term toxicity and safety in humans and to optimize its pharmacological properties for clinical use. The future of BRD0705 research is bright, and its potential applications in the fields of cancer biology, epigenetics, inflammation, and neuroscience are exciting prospects for future drug development.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.04767 g/mol

Monoisotopic Mass

333.04767 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-24-2023

Explore Compound Types